MC4R Binding Affinity and Functional Potency: Setmelanotide vs. Endogenous Ligand α-MSH
Setmelanotide exhibits high-affinity, full agonist activity at human MC4R, with a functional EC50 of 0.27 nM and binding Ki of 2.1 nM in CHO-K1 cells expressing the human receptor [1]. In contrast, the endogenous ligand α-MSH demonstrates an EC50 of approximately 48 nM at human MC4R under comparable assay conditions, representing a ~180-fold lower potency [2]. This substantial potency differential is critical for achieving therapeutic MC4R activation at clinically achievable doses while minimizing off-target melanocortin receptor engagement.
| Evidence Dimension | MC4R functional activation (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 0.27 nM (human MC4R) |
| Comparator Or Baseline | α-MSH: EC50 = 48 nM (human MC4R) |
| Quantified Difference | ~178-fold higher potency (lower EC50) |
| Conditions | CHO-K1 cells stably expressing human MC4R; cAMP accumulation assay |
Why This Matters
Higher potency enables therapeutic MC4R activation at lower systemic exposure, potentially reducing off-target melanocortin receptor-mediated adverse events.
- [1] Chen KY, et al. RM-493, a melanocortin-4 receptor (MC4R) agonist, stimulates resting energy expenditure in obese individuals. J Clin Endocrinol Metab. 2015 Apr;100(4):1639-45. View Source
- [2] Yang Y, et al. Molecular determinants of ligand binding and signaling by the melanocortin-4 receptor. J Biol Chem. 2000 Nov 24;275(47):36732-40. View Source
